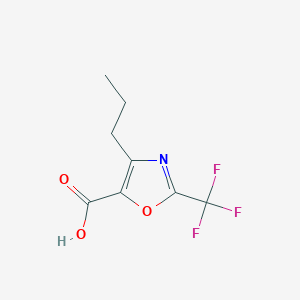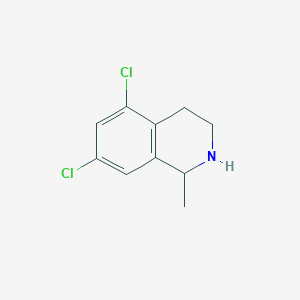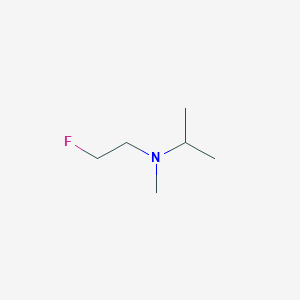
(2-Fluoroethyl)(methyl)(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoroethyl)(methyl)(propan-2-yl)amine: is an organic compound with the molecular formula C6H14FN It is a tertiary amine, characterized by the presence of a fluorine atom attached to an ethyl group, which is further connected to a methyl and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing (2-Fluoroethyl)(methyl)(propan-2-yl)amine involves the nucleophilic substitution reaction. This process typically starts with the reaction of 2-fluoroethanol with a suitable amine, such as methylamine, under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further substitution to yield the desired product.
Reductive Amination: Another synthetic route involves the reductive amination of 2-fluoroacetone with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-Fluoroethyl)(methyl)(propan-2-yl)amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of corresponding amine oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: It can participate in various substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (2-Fluoroethyl)(methyl)(propan-2-yl)amine is used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving amines.
Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Industry:
Material Science: It is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which (2-Fluoroethyl)(methyl)(propan-2-yl)amine exerts its effects is primarily through its interaction with biological targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, often leading to inhibition or modulation of their activity. The molecular pathways involved typically include those related to neurotransmission and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(2-Fluoroethyl)(methyl)amine: This compound lacks the isopropyl group, making it less sterically hindered and potentially less selective in its interactions.
(2-Fluoroethyl)(propan-2-yl)amine: This compound lacks the methyl group, which may affect its binding affinity and reactivity.
(2-Chloroethyl)(methyl)(propan-2-yl)amine: The chlorine atom in place of fluorine can significantly alter the compound’s reactivity and biological activity.
Uniqueness:
(2-Fluoroethyl)(methyl)(propan-2-yl)amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H14FN |
|---|---|
Molekulargewicht |
119.18 g/mol |
IUPAC-Name |
N-(2-fluoroethyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C6H14FN/c1-6(2)8(3)5-4-7/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
OWQCDWGGEYLPHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


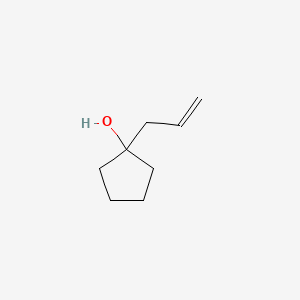
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)

![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
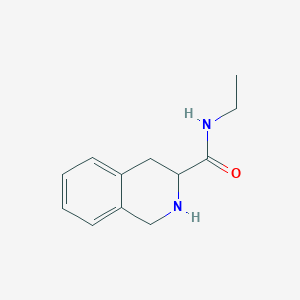
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)

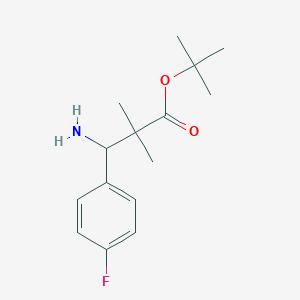
![3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
